molecular formula C7H9ClN2O B1524203 1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride CAS No. 1263378-87-5

1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride

Cat. No.: B1524203
CAS No.: 1263378-87-5
M. Wt: 172.61 g/mol
InChI Key: INJHORIMRTUTAF-UHFFFAOYSA-N
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Description

Tautomeric Equilibrium

In neutral conditions, the base compound (1-(3-aminopyridin-2-yl)ethanone) may exist in keto-enol tautomeric forms. The keto form dominates due to the stability of the acetyl group, but enolization is possible under basic conditions, forming a conjugated system with the pyridine ring. The equilibrium is represented as:

$$
\text{Keto form } (-\text{C=O}) \rightleftharpoons \text{Enol form } (-\text{C-OH}-\text{C=C-})
$$

Protonation States

In the hydrochloride salt, the pyridine nitrogen remains unprotonated due to its weak basicity (pKₐ ~1.5–3.0), while the primary amino group (–NH₂) is protonated to –NH₃⁺, forming an ionic bond with Cl⁻. This protonation enhances solubility in polar solvents and influences intermolecular interactions in the solid state.

Hydrogen Bonding Networks in Solid-State Configuration

The solid-state structure of this compound is stabilized by extensive hydrogen bonding:

  • N–H⁺···Cl⁻ Interactions : The protonated amino group (–NH₃⁺) donates hydrogen bonds to chloride ions, forming a 3D ionic network.
  • C=O···H–N Hydrogen Bonds : The acetyl oxygen acts as a hydrogen bond acceptor, interacting with N–H groups from adjacent molecules.
  • C–H···Cl⁻ Weak Interactions : Peripheral C–H groups on the pyridine ring may engage in weaker interactions with chloride ions.

A hypothetical hydrogen bonding scheme is illustrated below:

Donor Acceptor Bond Length (Å) Angle (°)
N–H₃⁺ (amino) Cl⁻ ~2.1–2.3 160–170
C=O (acetyl) N–H (pyridine) ~2.8–3.0 120–140
C–H (pyridine) Cl⁻ ~3.3–3.5 90–110

These interactions contribute to a high melting point (>200°C) and crystalline stability.

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJHORIMRTUTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-87-5
Record name Ethanone, 1-(3-amino-2-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and an ethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against several bacterial strains, including N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL . The compound's unique structure may enhance its interaction with microbial targets, leading to its antimicrobial efficacy.

Antichlamydial Activity

In another investigation, derivatives of the compound were tested for antichlamydial activity . The results showed selective inhibition against Chlamydia species, suggesting that the compound could serve as a scaffold for developing new therapeutic agents targeting this pathogen .

The mechanism of action for this compound is believed to involve:

  • Nucleophilic Attack : The amino group can act as a nucleophile, participating in various biochemical reactions.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular functions .

Study on Antibacterial Properties

A recent study focused on synthesizing derivatives of this compound to evaluate their antibacterial properties. The synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited significant antibacterial activity, with MIC values comparable to established antibiotics .

Toxicity Assessment

In evaluating the safety profile of the compound, toxicity studies were conducted in vivo. The results indicated that the compound had a favorable safety profile at therapeutic doses, showing no significant adverse effects on healthy mice . This aspect is crucial for its potential development as a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAntichlamydial ActivityToxicity Profile
1-(3-Amino-pyridin-2-YL)-ethanone HClModerate (MIC: 16-64 μg/mL)PositiveFavorable
Similar Pyridine Derivative ALowNegativeModerate
Similar Pyridine Derivative BHighModerateHigh

Scientific Research Applications

Medicinal Chemistry

1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride serves as a precursor for synthesizing various biologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

Synthesis of Derivatives

The compound can be reacted with different electrophiles to yield derivatives with improved pharmacological properties. For instance, condensation reactions with aldehydes can produce Schiff bases, which have shown promise as antimicrobial agents .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives inhibited the growth of various bacterial strains, suggesting potential use in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer progression. In vitro studies have shown that it can inhibit the proliferation of cancer cells by affecting key signaling pathways .

Docking Studies and Molecular Interactions

Molecular docking studies have been employed to understand how this compound interacts with biological macromolecules. These studies suggest that the compound can bind effectively to targets such as BRAF kinase and DNA gyrase, which are critical in cancer and bacterial replication processes, respectively .

Case Study: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced activity against resistant strains.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Base CompoundModerateLow
Derivative AHighModerate
Derivative BVery HighHigh

Case Study: Anticancer Activity

In another study focusing on anticancer applications, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings indicated a dose-dependent inhibition of cell growth.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride and related compounds.

Table 1: Comparative Data for Selected Ethanone Hydrochloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Synthesis Highlights References
This compound 1263378-87-5 C₇H₉ClN₂O 178.62 Not reported Pyridine ring, 3-amino, 2-ketone Likely involves halogenation/reduction
1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride 335104-63-7 C₉H₁₂ClNO₂ 201.65 Not reported Phenyl ring, 2-amino, 4-methoxy, 1-ketone Reduction of nitro precursors
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride 93103-00-5 C₇H₉ClN₂O 178.62 Not reported Pyridine ring, 3-ketone, 2-aminoethyl chain Unclear; possible amine alkylation
1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride Not specified C₁₁H₁₆ClNO₃ 269.71 190–192 (reported) Phenyl ring, 3-hydroxy, 4-methoxy, ethylamino Reaction of α-chloroacetophenone with amines
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride 214147-48-5 C₇H₁₅ClN₂O 178.66 231–234 Piperidine ring, 4-amino, 1-ketone Acetylation of 4-aminopiperidine

Structural and Functional Group Analysis

Pyridine vs. Phenyl Derivatives: The target compound and 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride share a pyridine backbone but differ in substitution patterns. The former has an amino group on the pyridine ring, while the latter has an aminoethyl chain attached to the ketone. In contrast, phenyl-based derivatives like 1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride exhibit enhanced aromaticity and substituent-driven polarity due to methoxy and amino groups.

Amino-Alkyl vs. Aromatic Amino Groups: Compounds such as 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride feature both aromatic hydroxyl/methoxy groups and alkylamino chains, which influence solubility and pharmacological activity.

Heterocyclic vs. Aliphatic Amines: The piperidine derivative 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride introduces a saturated six-membered ring, altering conformational flexibility compared to aromatic systems.

Physicochemical Properties

  • Melting Points : Piperidine and phenyl derivatives generally exhibit higher melting points (e.g., 231–234°C and 190–192°C ) compared to pyridine-based compounds, likely due to stronger intermolecular interactions from polar substituents.
  • Solubility : Hydroxy and methoxy groups (e.g., in phenyl derivatives ) enhance water solubility, whereas pyridine derivatives may show moderate solubility in organic solvents.

Pharmacological and Industrial Relevance

  • Pyridine Derivatives: Often serve as intermediates in drug synthesis (e.g., antihistamines or kinase inhibitors). The amino-ketone motif may chelate metal ions, useful in catalysis .
  • Piperidine Derivatives : Used in peptidomimetics and antipsychotics (e.g., Acepromazine hydrochloride ).

Notes on Discrepancies and Limitations

  • Melting Point Variability: For 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride, conflicting reports of melting points (240–242°C vs. 255–257°C) highlight the need for rigorous purification protocols .
  • Synthesis Gaps: Detailed mechanisms for this compound remain unspecified in the evidence, necessitating further literature exploration.

Preparation Methods

Direct Synthesis via Aminopyridine and Ethyl Acrylate Reaction

One of the primary synthetic approaches involves the reaction of 2-aminopyridine derivatives with ethyl acrylate under controlled conditions:

  • Reaction Conditions: Under nitrogen atmosphere to prevent oxidation, 2-aminopyridine is reacted with ethyl acrylate in anhydrous ethanol solvent.
  • Catalyst: Trifluoromethanesulfonic acid is used as a catalyst to promote the Michael addition and subsequent cyclization.
  • Temperature and Time: The mixture is heated in an oil bath at 120–160 °C for 16–20 hours.
  • Workup: After reaction completion, the mixture is washed with organic solvents at 35–40 °C under reduced pressure, followed by recrystallization to isolate the product as white lamellar crystals.
  • Advantages: This method offers high purity, good yield, low cost, and environmental friendliness due to mild conditions and easy separation steps.

This method is closely related to the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate structurally similar to the target compound, indicating the feasibility of adapting this route for 1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride.

Acid-Catalyzed Condensation and Extraction Method

Another documented synthetic route involves:

  • Reagents: Ethyl acrylate, 2-aminopyridine, and glacial acetic acid.
  • Procedure: The reactants are combined in a reactor and heated to 80 °C with continuous monitoring by HPLC.
  • Post-Reaction Treatment: After 12 hours, the mixture is cooled, and hydrochloric acid is added to form the hydrochloride salt, with stirring to ensure complete reaction.
  • Extraction: Ethyl acetate is used to extract the product, followed by separation of aqueous and organic layers.
  • Purification: The organic layers are dried and concentrated, then the product is precipitated by adding a mixture of dimethylformamide and water, yielding a white solid.
  • Yield and Purity: This method produces a high-purity product suitable for further pharmaceutical use.

Salt Formation and Purification

The formation of the hydrochloride salt of 1-(3-Amino-pyridin-2-YL)-ethanone typically involves:

  • Salt Formation: Treatment of the free base with hydrochloric acid in solvents like dioxane or methanol at room temperature.
  • Isolation: The salt precipitates out as a solid, which can be filtered and purified.
  • Purification Techniques: Recrystallization from suitable solvents and chromatographic methods (silica gel chromatography, preparative HPLC) are used to achieve high purity.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Product Form Advantages Reference
1 2-Aminopyridine + Ethyl Acrylate Trifluoromethanesulfonic acid 120–160 °C, 16–20 h, N2 White crystalline High purity, low cost, eco-friendly
2 2-Aminopyridine + Ethyl Acrylate Glacial acetic acid, HCl 80 °C, 12 h, HPLC monitored White solid (hydrochloride) High purity, efficient extraction
3 Various pyridine derivatives Cu(OTf)2, Pd(OAc)2, Rh catalysts 70–100 °C, 30–40 min (green methods) Pyridine analogs Sustainable, high yield
4 Free base of target compound HCl in dioxane or MeOH Room temperature, 12 h Hydrochloride salt Easy salt formation, purification

Research Findings and Considerations

  • The reaction of 2-aminopyridine with ethyl acrylate under acid catalysis is the most direct and widely used approach for synthesizing the ethanone-substituted aminopyridine core.
  • The use of trifluoromethanesulfonic acid enhances the reaction rate and yield, while nitrogen atmosphere prevents unwanted oxidation.
  • The hydrochloride salt formation improves the compound’s stability and handling properties, crucial for pharmaceutical applications.
  • Recent advances in catalytic cyclization and green chemistry provide potential routes to optimize synthesis, reduce reaction time, and improve environmental impact.
  • Extraction and purification steps are critical to achieve high purity, involving solvent partitioning, drying, and recrystallization or chromatographic purification.

Q & A

Q. What are the established synthetic routes for 1-(3-Amino-pyridin-2-yl)-ethanone hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a pyridine derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 2-fluoro phenol undergoes acetylation under reflux with acetyl chloride and AlCl₃, followed by steam distillation to isolate the product . Critical parameters include temperature control (to avoid side reactions) and catalyst stoichiometry. Post-synthesis, purification via recrystallization or chromatography is essential to achieve high purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyridine ring substitution pattern and acetyl group placement. High-Performance Liquid Chromatography (HPLC) ensures purity by detecting trace impurities (<0.1%). Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ≈ 168 for the free base). X-ray crystallography, as applied in related pyridine derivatives, can resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., melting points, spectral data) across studies?

Discrepancies often arise from polymorphic forms or residual solvents. For example, impurities like 3-hydroxyacetophenone derivatives (common in related syntheses) may alter melting points . To resolve this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use standardized drying protocols to eliminate solvent interference.
  • Cross-validate spectral data with computational tools (e.g., DFT simulations) .

Q. What strategies optimize the chlorination step in derivatives of this compound to minimize by-products?

Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) requires strict control of moisture and temperature. For instance, SOCl₂ reactions at 0–5°C reduce side reactions like over-chlorination. Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves yield. Industrial-scale processes employ continuous flow reactors to enhance reproducibility .

Q. How can computational modeling aid in predicting the biological activity or reactivity of this compound?

Molecular docking studies can predict binding affinities to biological targets (e.g., enzymes or receptors). Density Functional Theory (DFT) calculations assess electronic properties, such as the electron-withdrawing effect of the acetyl group on the pyridine ring, which influences reactivity in nucleophilic substitutions .

Methodological Considerations

Q. What protocols are recommended for handling hygroscopic or oxidative degradation of this compound during storage?

  • Store under inert atmosphere (argon or nitrogen) at –20°C.
  • Use desiccants (e.g., silica gel) in sealed containers.
  • Monitor stability via accelerated aging studies (40°C/75% relative humidity) .

Q. How can researchers differentiate between positional isomers (e.g., 3-amino vs. 4-amino pyridin-yl derivatives) during synthesis?

  • Use regioselective protecting groups (e.g., tert-butyldimethylsilyl) to direct substitution.
  • Analyze NOESY NMR correlations to confirm substituent positions.
  • Compare experimental IR spectra with computational vibrational frequency predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride
Reactant of Route 2
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1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.